molecular formula C10H19N3O4 B12809872 Glycine, L-alanyl-L-valyl- CAS No. 69288-25-1

Glycine, L-alanyl-L-valyl-

Cat. No.: B12809872
CAS No.: 69288-25-1
M. Wt: 245.28 g/mol
InChI Key: VHAQSYHSDKERBS-XPUUQOCRSA-N
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Description

Glycine, L-alanyl-L-valyl- is a dipeptide composed of the amino acids glycine, L-alanine, and L-valine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-alanyl-L-valyl- can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1. This enzyme catalyzes the reaction between valine methyl ester and glycine to form the dipeptide . The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme showing stability over a pH range of 5.0–8.5 and temperatures between 25°C and 40°C .

Industrial Production Methods

Industrial production of dipeptides like Glycine, L-alanyl-L-valyl- often involves microbial fermentation processes. Metabolic engineering of microorganisms such as Escherichia coli can enhance the production efficiency of these dipeptides. For example, overexpression of specific enzymes and inactivation of peptidases can lead to higher yields of the desired dipeptide .

Chemical Reactions Analysis

Types of Reactions

Glycine, L-alanyl-L-valyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Glycine, L-alanyl-L-valyl- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of Glycine, L-alanyl-L-valyl- depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of the dipeptide, while reduction reactions may produce reduced forms of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, L-alanyl-L-valyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its stability and bioavailability make it suitable for various applications in research and industry.

Properties

CAS No.

69288-25-1

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)8(13-9(16)6(3)11)10(17)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,17)(H,13,16)(H,14,15)/t6-,8-/m0/s1

InChI Key

VHAQSYHSDKERBS-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)N

Origin of Product

United States

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